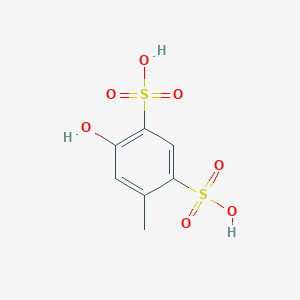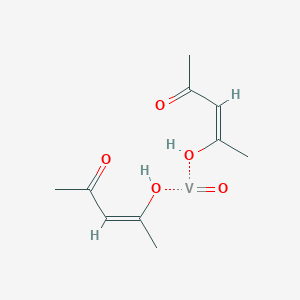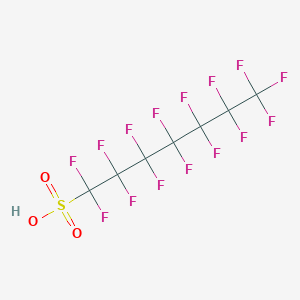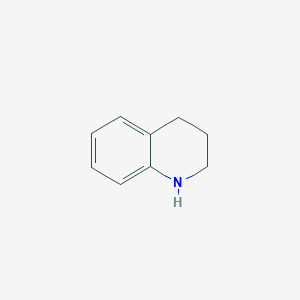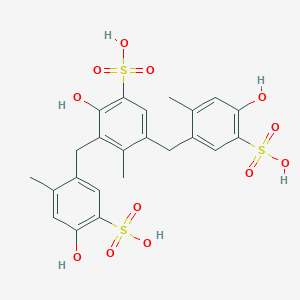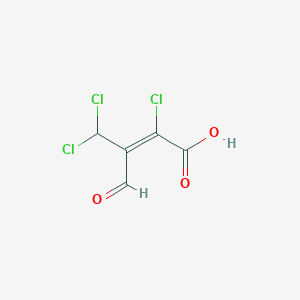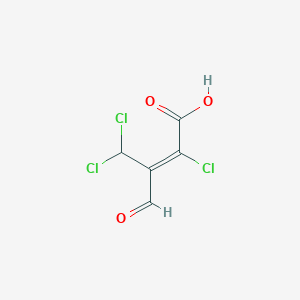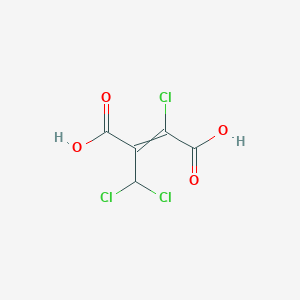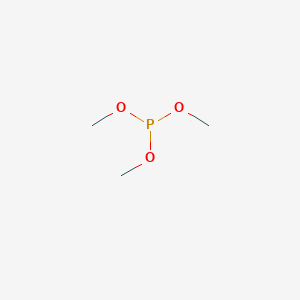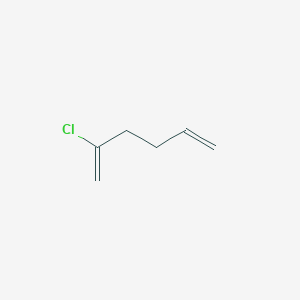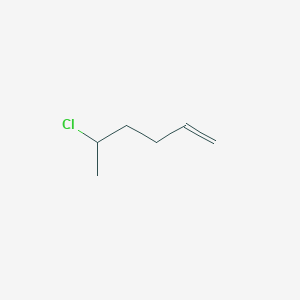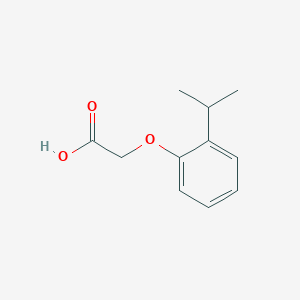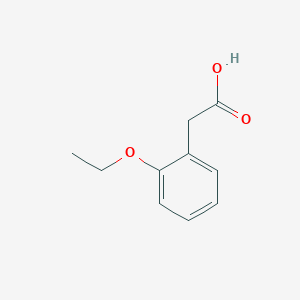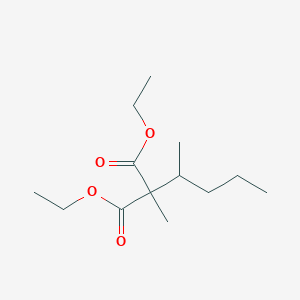
Diethyl methyl(pentan-2-yl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl methyl(pentan-2-yl)propanedioate, also known as DEPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DEPP is a colorless liquid that is soluble in organic solvents and has a molecular weight of 248.34 g/mol.
Mécanisme D'action
The mechanism of action of Diethyl methyl(pentan-2-yl)propanedioate is not well understood, but it is believed to act as a nucleophile in various chemical reactions. Diethyl methyl(pentan-2-yl)propanedioate can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides, acid chlorides, and anhydrides. Diethyl methyl(pentan-2-yl)propanedioate can also undergo Michael addition reactions with α,β-unsaturated carbonyl compounds.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Diethyl methyl(pentan-2-yl)propanedioate have not been extensively studied. However, it has been reported that Diethyl methyl(pentan-2-yl)propanedioate exhibits low toxicity and does not have any significant adverse effects on human health. Diethyl methyl(pentan-2-yl)propanedioate has been used as a food additive and fragrance ingredient without any reported adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
Diethyl methyl(pentan-2-yl)propanedioate has several advantages as a chemical reagent for lab experiments. It is readily available, easy to handle, and has a long shelf life. Diethyl methyl(pentan-2-yl)propanedioate is also relatively inexpensive compared to other chemical reagents. However, Diethyl methyl(pentan-2-yl)propanedioate has some limitations such as its low solubility in water and its limited stability under acidic conditions.
Orientations Futures
Diethyl methyl(pentan-2-yl)propanedioate has several potential applications in various fields, and future research should focus on exploring these applications. One potential application of Diethyl methyl(pentan-2-yl)propanedioate is in the synthesis of porous materials such as MOFs and zeolites. Future research should also focus on the development of new synthetic methods for Diethyl methyl(pentan-2-yl)propanedioate and its derivatives. Additionally, the biochemical and physiological effects of Diethyl methyl(pentan-2-yl)propanedioate should be further studied to determine its potential use in the pharmaceutical industry.
Méthodes De Synthèse
Diethyl methyl(pentan-2-yl)propanedioate can be synthesized using a simple and efficient method that involves the reaction of methyl pentanoate with diethyl malonate in the presence of a base such as sodium ethoxide. This reaction leads to the formation of Diethyl methyl(pentan-2-yl)propanedioate and sodium methyl pentanoate as a byproduct. The yield of Diethyl methyl(pentan-2-yl)propanedioate can be optimized by controlling the reaction conditions such as the temperature, reaction time, and the molar ratio of the reactants.
Applications De Recherche Scientifique
Diethyl methyl(pentan-2-yl)propanedioate has been extensively studied for its potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. Diethyl methyl(pentan-2-yl)propanedioate can be used as a building block for the synthesis of various organic compounds such as esters, amides, and carboxylic acids. Diethyl methyl(pentan-2-yl)propanedioate has also been used as a ligand in coordination chemistry and as a precursor for the synthesis of metal organic frameworks (MOFs) and other porous materials.
Propriétés
Numéro CAS |
92155-94-7 |
|---|---|
Nom du produit |
Diethyl methyl(pentan-2-yl)propanedioate |
Formule moléculaire |
C13H24O4 |
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
diethyl 2-methyl-2-pentan-2-ylpropanedioate |
InChI |
InChI=1S/C13H24O4/c1-6-9-10(4)13(5,11(14)16-7-2)12(15)17-8-3/h10H,6-9H2,1-5H3 |
Clé InChI |
WQZHVOLDWXWHOK-UHFFFAOYSA-N |
SMILES |
CCCC(C)C(C)(C(=O)OCC)C(=O)OCC |
SMILES canonique |
CCCC(C)C(C)(C(=O)OCC)C(=O)OCC |
Autres numéros CAS |
92155-94-7 |
Synonymes |
Methyl(1-methylbutyl)-malonic Acid Diethyl Ester; NSC 128194 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



